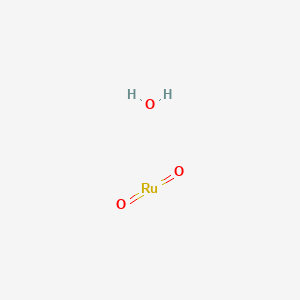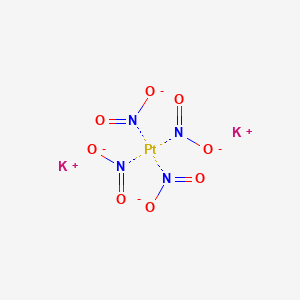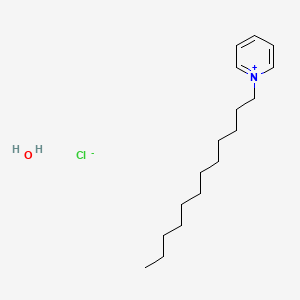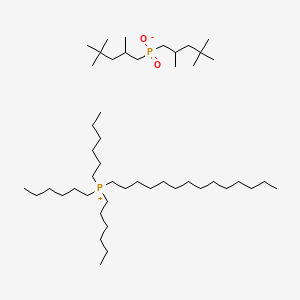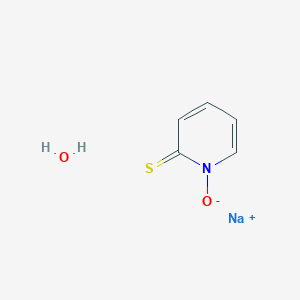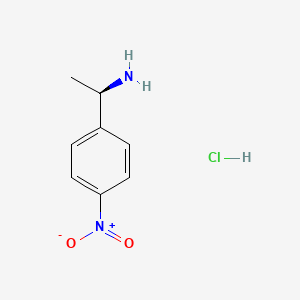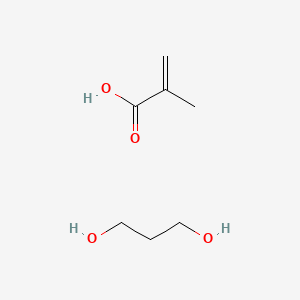![molecular formula C11H14BrMgNO B1591310 [3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution CAS No. 480424-76-8](/img/structure/B1591310.png)
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution, also known as MMB, is a chemical reagent that is commonly used in organic synthesis. It is a highly reactive compound that is capable of forming carbon-carbon bonds, making it a valuable tool in the development of new drugs and other organic compounds. In
Wissenschaftliche Forschungsanwendungen
Chiral Synthesis Applications
An efficient chiral moderator prepared from inexpensive (+)-3-carene was utilized for the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, showcasing the application of magnesium bromide as a Lewis acid promoter in medicinal chemistry (Kauffman et al., 2000).
Antioxidant Applications
A study explored the antioxidant activity of a magnesium(II) complex containing phen and isovanillic acid ligands. This research underscores the potential of magnesium complexes in combating oxidative stress and their low toxicity in biological systems (Marchi et al., 2020).
Energy Storage Applications
Electrolyte solutions for rechargeable magnesium batteries were developed, highlighting the use of magnesium compounds in the field of energy storage. The work demonstrates the potential of magnesium-based electrolytes in creating high-energy density rechargeable batteries (Mizrahi et al., 2008).
Material Science and Polymer Chemistry
Research into polymeric organosilicon systems showcases the reaction of magnesium with organic bromides to create novel polymers with potential applications in materials science (Ohshita et al., 1997).
Luminescent Materials
The synthesis and study of a magnesium(II) complex with luminescent properties indicate the utility of magnesium compounds in creating materials with potential applications in optoelectronics and sensor technology (Tai et al., 2012).
Eigenschaften
IUPAC Name |
magnesium;4-(phenylmethyl)morpholine;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO.BrH.Mg/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h1-2,4-5H,6-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPURMJJOOKJGN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrMgNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Morpholinylmethyl)phenyl]magnesium bromide | |
CAS RN |
480424-76-8 |
Source


|
| Record name | 480424-76-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

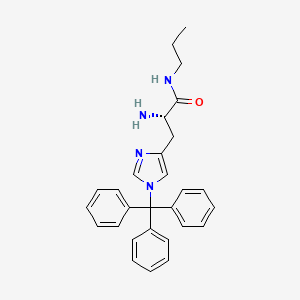
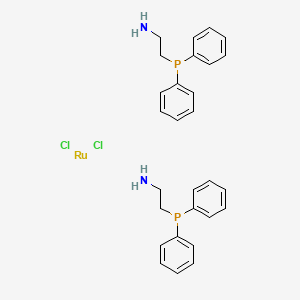
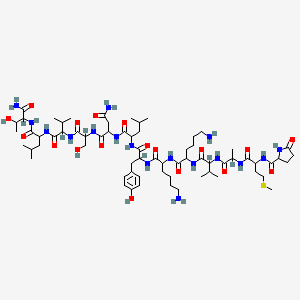
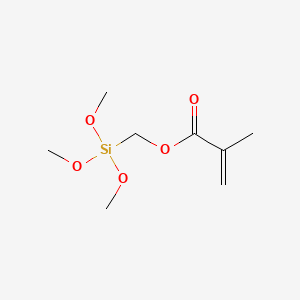
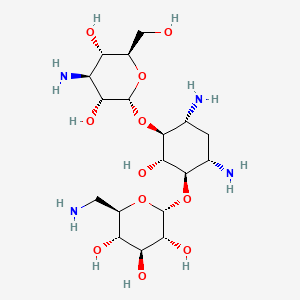
![Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-](/img/structure/B1591237.png)
